![molecular formula C11H15N5O3S B1683993 5'-Deoxy-5'-methylthioadenosine CAS No. 2457-80-9](/img/structure/B1683993.png)
5'-Deoxy-5'-methylthioadenosine
Overview
Description
MTA is a naturally occurring sulfur-containing nucleoside found in numerous species . It is a co-product of polyamine biosynthesis and acts as an endogenous substrate of methylthioadenosine phosphorylase (MTAP) . It is an intermediate in the generation of adenine and methionine, produced by the decarboxylation of S-adenosylmethionine .
Synthesis Analysis
MTA is produced by the decarboxylation of S-adenosylmethionine . It is also a byproduct formed during polyamine biosynthesis . MTA is a substrate of MTAP, which converts MTA into adenine and 5’-methylthioribose-1-phosphate . This latter compound is then further metabolized to methionine within the methionine salvage pathway .Molecular Structure Analysis
The empirical formula of MTA is C11H15N5O3S, and its molecular weight is 297.33 . The InChI string representation of its structure is 1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14) .Chemical Reactions Analysis
MTA is a potent agonist of adenosine receptors and at higher concentrations, it inhibits several enzymes, including protein carboxylmethyltransferase, S-adenosylhomocysteine hydrolase, SET methyltransferases, and spermidine and spermine synthases .Physical And Chemical Properties Analysis
MTA is a solid substance that is soluble in DMF and DMSO . It is stable under freezing conditions .Scientific Research Applications
Cancer Immunotherapy
MTA has been identified as an oncometabolite that blocks multiple signaling pathways of NK cell activation . Tumor cells secrete oncometabolites due to deregulated metabolic pathways, and MTA accumulates within the tumor microenvironment, negatively influencing immune functions of various immune cells, including T and NK cells . Therefore, targeting MTA metabolism in MTAP-deficient tumors could offer a promising new strategy to reverse immune dysfunction of NK cells within the tumor microenvironment .
Protein Methylation Inhibition
MTA has been used as a protein methylation inhibitor to reduce E2F transcription factor 1 (E2F1) protein abundance in hepatocellular carcinoma (HCC) cells . This suggests that MTA could be used as a therapeutic agent in the treatment of HCC.
Histone Methylation Modification
MTA has also been used to inhibit histone methylation modification and study its role in hypoxia inducible factor-1 (Hif-1) nuclear transport . This indicates that MTA could play a crucial role in understanding the epigenetic regulation of gene expression.
Polyamine Metabolism
MTA is a sulfur nucleoside ubiquitously distributed in micromolar amounts in nature . It originates from S-adenosylmethionine (AdoMet) through several metabolic pathways , suggesting its role in polyamine metabolism.
Kinetic Studies and Catalytic Mechanism
MTA has been studied for its kinetic properties and catalytic mechanism . This research can provide insights into the biochemical properties of MTA and its potential applications in enzymology.
Cell-free Biosynthesis
MTA has been involved in cell-free biosynthesis processes . This suggests that MTA could be used in biotechnological applications, such as the production of bioactive compounds.
Mechanism of Action
Target of Action
5’-Deoxy-5’-Methylthioadenosine (MTA) primarily targets Methylthioadenosine Phosphorylase (MTAP) . MTAP is an enzyme that plays a crucial role in the methionine salvage pathway . MTA also interacts with Adenosine A1 receptors .
Mode of Action
MTA acts as an endogenous substrate for MTAP . It is a cell-permeable, reversible, and ATP-competitive co-product of polyamine biosynthesis . It potently inhibits protein carboxymethyltransferase and interferes with various signaling pathways downstream of the CD16 receptor upon NK cell activation, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways .
Biochemical Pathways
MTA originates from S-adenosylmethionine (AdoMet) through several metabolic pathways . It is involved in the methionine salvage pathway, which assures a sufficient production of S-adenosyl-methionine (SAM) . MTA also inhibits histone methylation modification .
Pharmacokinetics
It is known to be soluble in dmf and dmso , suggesting that it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
MTA has been shown to induce apoptosis in leukemia U937 cells . It also blocks NK cell functions like cytotoxicity and cytokine production . In addition, it reduces E2F transcription factor 1 (E2F1) protein abundance in hepatocellular carcinoma (HCC) cells .
Action Environment
The action of MTA can be influenced by the tumor microenvironment. MTAP deficiency in tumors results in the accumulation of MTA within the tumor microenvironment, negatively influencing immune functions of various immune cells, including T and NK cells . The influence of other environmental factors on MTA’s action, efficacy, and stability is still largely unknown and warrants further investigation.
Safety and Hazards
Future Directions
MTA has been shown to have a wide array of potential therapeutic applications. It has been studied mainly in liver diseases and more recently in animal models of multiple sclerosis . It has also been shown to have neuroprotective effects . In the context of cancer, MTA has been found to suppress tumors by inhibiting tumor cell proliferation, invasion, and inducing apoptosis while controlling the inflammatory micro-environments of tumor tissue . Therefore, specific targeting of MTA metabolism in MTAP-deficient tumors could offer a promising new strategy to reverse immune dysfunction of NK cells within the tumor microenvironment .
properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUGFSXJNOTRMR-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179308 | |
Record name | 5'-Methylthioadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5'-Methylthioadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5'-Deoxy-5'-methylthioadenosine | |
CAS RN |
2457-80-9 | |
Record name | 5′-(Methylthio)adenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2457-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Methylthioadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-S-methyl-5'-thioadenosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5'-Methylthioadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Deoxy-5'-(methylthio)adenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-METHYLTHIOADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Z2VK3UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5'-Methylthioadenosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.